molecular formula C14H17BrN2O3 B7568122 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid

2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid

Cat. No. B7568122
M. Wt: 341.20 g/mol
InChI Key: YUURCNAZZRYNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid, also known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Bz-423 has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid exerts its effects by binding to the mitochondrial protein VDAC1, leading to the release of cytochrome c and activation of caspases, which induce apoptosis in cancer cells. 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid has been shown to modulate the immune system by promoting the differentiation of regulatory T cells and inhibiting the activation of dendritic cells.

Advantages and Limitations for Lab Experiments

2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. However, one limitation of 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid. One area of interest is the development of new drugs based on the structure of 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid for the treatment of autoimmune disorders and inflammatory conditions. Another area of research is the identification of new targets for 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid in humans.

Synthesis Methods

2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 3-bromobenzoyl chloride with 1,4-diazepane, followed by the addition of acetic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions. In preclinical studies, 2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

2-[4-(3-bromobenzoyl)-1,4-diazepan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-12-4-1-3-11(9-12)14(20)17-6-2-5-16(7-8-17)10-13(18)19/h1,3-4,9H,2,5-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUURCNAZZRYNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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